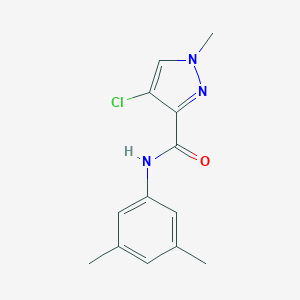![molecular formula C16H10FN7O2 B267943 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as FTY720, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
作用機序
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one acts as a modulator of S1P receptors, which are involved in various cellular processes, including immune cell trafficking, angiogenesis, and neuronal survival. This compound binds to S1P receptors and induces internalization and degradation of the receptors, leading to a decrease in S1P signaling. This results in the modulation of various cellular processes, including immune cell trafficking and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including immunomodulatory, anti-inflammatory, and neuroprotective effects. This compound modulates the immune system by reducing the number of circulating lymphocytes and inhibiting their migration to inflammatory sites. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the recruitment of immune cells to inflammatory sites. This compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress, and promoting neuronal survival.
実験室実験の利点と制限
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages and limitations for lab experiments. One advantage is its ability to modulate the immune system, making it useful for studying immune-related diseases. This compound also has anti-inflammatory and neuroprotective effects, making it useful for studying inflammation and neurodegenerative diseases. However, this compound has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one research, including the development of more specific S1P receptor modulators and the investigation of this compound's potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Additionally, the potential use of this compound in combination with other therapies for enhanced therapeutic effects should be explored. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized through a multistep process that involves the reaction of furan-2-carboxylic acid with 2-aminoethanol to form a furan-2-ylmethyl carbamate intermediate. This intermediate is then reacted with 4-fluorobenzaldehyde to form the 4-fluorophenyl intermediate, which is then reacted with heptazene to form this compound.
科学的研究の応用
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, this compound has been found to reduce the frequency of relapses and delay disease progression by modulating the immune system. In cancer, this compound has been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress.
特性
分子式 |
C16H10FN7O2 |
|---|---|
分子量 |
351.29 g/mol |
IUPAC名 |
8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C16H10FN7O2/c17-9-5-3-8(4-6-9)14-11-12(10-2-1-7-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14,22-23H |
InChIキー |
FUVYWPZWAIUDHK-UHFFFAOYSA-N |
異性体SMILES |
C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES |
C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
正規SMILES |
C1=COC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)

![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![6-bromo-N-(3-methoxypropyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267871.png)
![6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267874.png)
![2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267877.png)
![2-(2-Methoxyphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B267879.png)
![Methyl 3-chloro-2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B267880.png)

![2-Methyl-2-[(2-phenylethyl)amino]propan-1-ol](/img/structure/B267883.png)


![10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267895.png)